Cas no 761397-03-9 (Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate)
Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate
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Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B442758-10mg |
Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate |
761397-03-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B442758-50mg |
Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate |
761397-03-9 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B442758-100mg |
Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate |
761397-03-9 | 100mg |
$ 185.00 | 2022-06-07 |
Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate
Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate (CAS No. 761397-03-9): A Comprehensive Overview
Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate, a compound with the chemical identifier CAS No. 761397-03-9, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, featuring a combination of an amino group, a carboxylate ester, and a brominated aromatic ring, presents an intriguing scaffold for further chemical modification and biological evaluation.
The molecular structure of Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate consists of a propanoate backbone substituted with both an amino group and a brominated phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The 4-bromo-2-methylphenyl moiety is particularly noteworthy, as bromine substitution in aromatic rings often enhances binding affinity to biological targets, making this compound a promising candidate for drug discovery.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate has been explored as a potential lead compound in the design of inhibitors for enzymes involved in metabolic disorders and inflammatory diseases. Its unique structural features suggest that it may interact with specific binding pockets on target proteins, leading to modulatory effects on cellular processes.
One of the most compelling aspects of Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate is its potential application in the synthesis of more complex molecules. The presence of both an amino group and a carboxylate ester allows for further functionalization through various chemical reactions, such as amide bond formation, hydrazide coupling, and alkylation reactions. These modifications can be tailored to enhance solubility, bioavailability, and target specificity, making this compound a valuable building block in medicinal chemistry.
Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery. The bromine atom in Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate not only contributes to its structural complexity but also plays a crucial role in its interactions with biological targets. Halogens are known to increase the lipophilicity and binding affinity of small molecules, which can be advantageous in achieving therapeutic efficacy. Furthermore, the 2-methylphenyl group introduces steric hindrance that can fine-tune binding interactions with proteins.
The pharmaceutical industry has increasingly focused on developing treatments for neurological disorders, where targeting specific enzyme pathways is critical. Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate has been investigated for its potential role in modulating enzymes such as kinases and phosphodiesterases, which are implicated in conditions like Alzheimer's disease and Parkinson's disease. Preliminary computational studies suggest that this compound may bind to these enzymes with high affinity, potentially leading to the development of novel therapeutic strategies.
In addition to its pharmacological applications, Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate has shown promise in material science research. The unique combination of functional groups makes it suitable for synthesizing polymers and coatings with enhanced mechanical properties and chemical resistance. Researchers have explored its use in creating advanced materials for applications ranging from electronics to biomedical implants.
The synthesis of Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include bromination of the phenyl ring followed by condensation with ethyl chloroformate to introduce the ester group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher selectivity and efficiency in the synthesis process.
The safety profile of Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate is another critical consideration in its application. While it does not pose significant acute toxicity risks under controlled laboratory conditions, proper handling procedures must be followed to minimize exposure. Storage conditions should be carefully monitored to prevent degradation, particularly when exposed to light or moisture.
Future research directions for Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate include exploring its derivatives for enhanced biological activity and improved pharmacokinetic properties. Computational modeling techniques can be used to predict how structural modifications will affect binding affinity and metabolic stability. Additionally, high-throughput screening methods can accelerate the identification of lead compounds derived from this scaffold.
In conclusion, Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate represents a promising compound with diverse applications in pharmaceutical chemistry and material science. Its unique structural features make it an excellent candidate for further exploration as a lead molecule in drug discovery programs targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play an important role in the development of next-generation pharmaceutical agents.
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